2-(5-bromofuran-2-yl)ethan-1-amine
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Overview
Description
2-(5-Bromofuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C6H8BrNO It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position of the furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromofuran-2-yl)ethan-1-amine typically involves the bromination of furan followed by the introduction of an ethanamine group. One common method includes the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromofuran is then subjected to a nucleophilic substitution reaction with ethanamine under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of catalysts like palladium on carbon.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Bromofuran-2-yl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-bromofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-(5-Chlorofuran-2-yl)ethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
2-(5-Iodofuran-2-yl)ethan-1-amine: Contains an iodine atom instead of bromine.
2-(5-Methylfuran-2-yl)ethan-1-amine: Has a methyl group instead of a halogen atom.
Uniqueness: 2-(5-Bromofuran-2-yl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions and reactions that are not possible with other halogens or substituents .
Properties
CAS No. |
933752-97-7 |
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Molecular Formula |
C6H8BrNO |
Molecular Weight |
190.04 g/mol |
IUPAC Name |
2-(5-bromofuran-2-yl)ethanamine |
InChI |
InChI=1S/C6H8BrNO/c7-6-2-1-5(9-6)3-4-8/h1-2H,3-4,8H2 |
InChI Key |
FFOFLLFQJKMHGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CCN |
Purity |
95 |
Origin of Product |
United States |
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